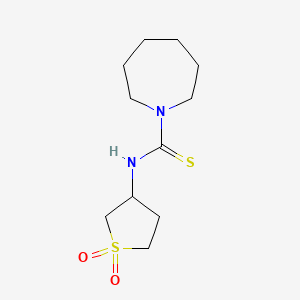
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide
説明
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide, also known as DT-010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the thienoazepine family and has been synthesized using various methods.
作用機序
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide exerts its therapeutic effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide inhibits the activation of NF-κB and MAPK, leading to a decrease in the production of pro-inflammatory cytokines and oxidative stress. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide also induces apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide can reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide also has antioxidant properties and can scavenge free radicals, reducing oxidative stress. In cancer cells, N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide induces apoptosis and inhibits cell proliferation.
実験室実験の利点と制限
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide is also easy to synthesize, making it readily available for research purposes. However, N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has some limitations, including its low bioavailability and poor pharmacokinetic properties. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide also has low toxicity, making it difficult to determine the optimal dosage for therapeutic applications.
将来の方向性
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has shown promising results in preclinical studies, and future research should focus on its clinical applications. Studies should investigate the optimal dosage and pharmacokinetics of N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide for therapeutic applications. Future studies should also investigate the potential of N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide in combination with other drugs for improved therapeutic efficacy. Additionally, studies should investigate the potential of N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide in other fields, including dermatology and gastroenterology.
Conclusion:
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide is a novel compound with potential therapeutic applications in various fields, including neurology, immunology, and oncology. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide exerts its therapeutic effects by modulating various signaling pathways and has been shown to have anti-inflammatory, antioxidant, and anti-proliferative properties. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has several advantages for lab experiments, including its stability and solubility, but also has limitations, including its low bioavailability and poor pharmacokinetic properties. Future research should focus on the clinical applications of N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide and investigate its potential in combination with other drugs for improved therapeutic efficacy.
科学的研究の応用
N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has shown potential therapeutic applications in various fields, including neurology, immunology, and oncology. Studies have shown that N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has also been shown to have immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases. In oncology, N-(1,1-dioxidotetrahydro-3-thienyl)-1-azepanecarbothioamide has shown anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)azepane-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S2/c14-17(15)8-5-10(9-17)12-11(16)13-6-3-1-2-4-7-13/h10H,1-9H2,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIJJTQHJNMVQAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=S)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



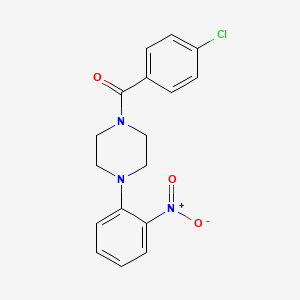
![4-[(4-bromobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B3957514.png)
![ethyl [(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B3957522.png)
![methyl 2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B3957527.png)
![6-fluoro-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B3957536.png)
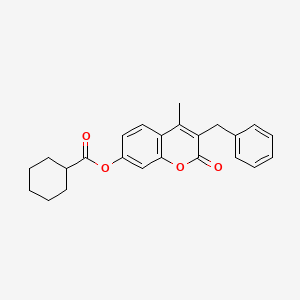
![4-methyl-3-{[3-(trifluoromethyl)benzyl]oxy}-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B3957554.png)
![1-(4-methoxyphenyl)-4-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B3957558.png)
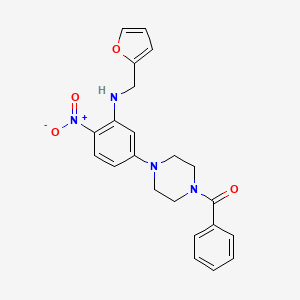

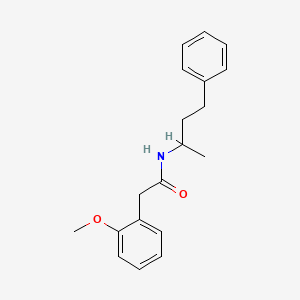
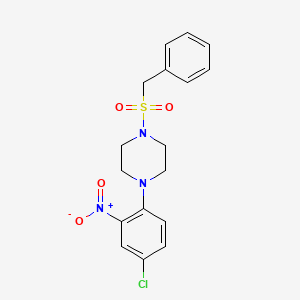
![N-(1-{[(4-biphenylylamino)carbonothioyl]amino}-2,2,2-trichloroethyl)-2-phenylacetamide](/img/structure/B3957605.png)
![1-methyl-2-(4-methylphenyl)-2-oxoethyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B3957613.png)